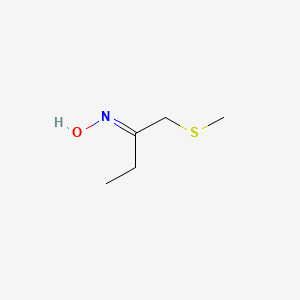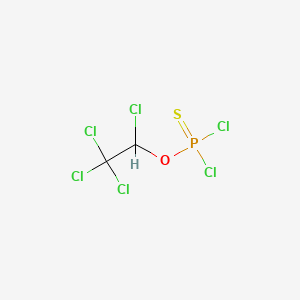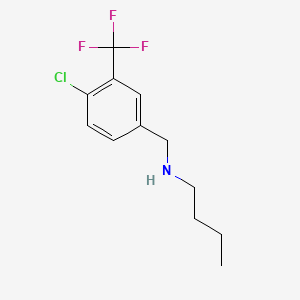
(Hexadecyl)icosyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexadecyl)icosyl methacrylate is a long-chain alkyl methacrylate compound with the molecular formula C40H78O2. It is a member of the methacrylate family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Hexadecyl)icosyl methacrylate can be synthesized through the esterification of methacrylic acid with long-chain alcohols such as hexadecanol and icosanol. The reaction typically involves the use of a catalyst like para-toluene sulphonic acid in a solvent such as toluene. A polymerization inhibitor like hydroquinone is also added to prevent premature polymerization .
Industrial Production Methods
In industrial settings, the production of this compound often involves controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and reverse ATRP. These methods allow for precise control over the molecular weight and distribution of the resulting polymer .
Analyse Des Réactions Chimiques
Types of Reactions
(Hexadecyl)icosyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form high molecular weight polymers.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and the corresponding alcohol.
Common Reagents and Conditions
Catalysts: Para-toluene sulphonic acid for esterification.
Solvents: Toluene, N,N-dimethylformamide (DMF).
Inhibitors: Hydroquinone to prevent premature polymerization.
Major Products
The major products formed from these reactions include polythis compound and various esters depending on the specific alcohols used in the reactions .
Applications De Recherche Scientifique
(Hexadecyl)icosyl methacrylate has a wide range of applications in scientific research:
Biology: Its polymers are used in the development of amphiphilic polymers for drug delivery systems.
Medicine: Employed in the creation of biocompatible materials for medical devices.
Industry: Utilized in the production of lubricating oils, fuel oils, and as particle stabilizers in various formulations
Mécanisme D'action
The mechanism of action of (Hexadecyl)icosyl methacrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique properties such as high thermal stability and lipophilicity, making them suitable for various industrial applications. The molecular targets and pathways involved include the interaction with nonpolar solvents and oils, enhancing their stability and performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyl methacrylate: Similar in structure but with a shorter alkyl chain.
Icosyl methacrylate: Similar but lacks the hexadecyl group.
Uniqueness
(Hexadecyl)icosyl methacrylate is unique due to its long-chain alkyl groups, which provide enhanced lipophilicity and stability compared to shorter-chain methacrylates. This makes it particularly useful in applications requiring high thermal stability and compatibility with nonpolar solvents .
Propriétés
Numéro CAS |
94248-41-6 |
|---|---|
Formule moléculaire |
C40H78O2 |
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
hexatriacontan-17-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39(42-40(41)38(3)4)36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-2/h39H,3,5-37H2,1-2,4H3 |
Clé InChI |
VFJRXYMIRBVPRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
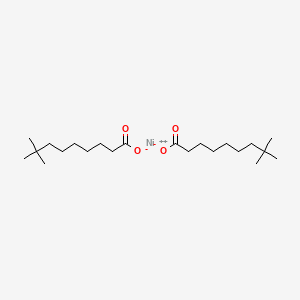
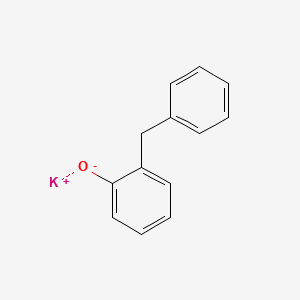
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
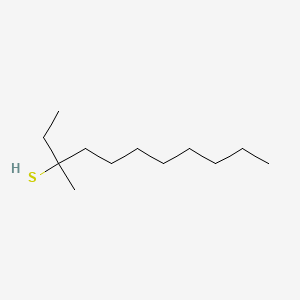
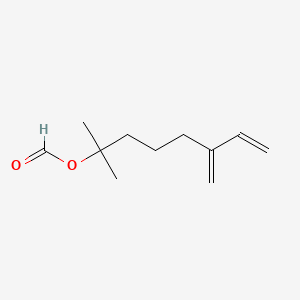

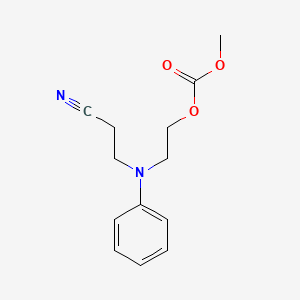
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

